An In-depth Technical Guide to 2-[(Diphenylmethyl)thio]acetic Acid-d10
An In-depth Technical Guide to 2-[(Diphenylmethyl)thio]acetic Acid-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-[(Diphenylmethyl)thio]acetic Acid-d10. This deuterated analog of 2-[(Diphenylmethyl)thio]acetic acid is a valuable tool in analytical chemistry, primarily utilized as an internal standard for quantitative mass spectrometry-based assays. This document details its physicochemical properties, provides insights into its synthesis, and outlines its critical role in enhancing the accuracy and reliability of analytical methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in the effective application of this stable isotope-labeled compound.
Chemical Properties
2-[(Diphenylmethyl)thio]acetic Acid-d10 is a stable isotope-labeled version of 2-[(Diphenylmethyl)thio]acetic acid, where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution results in a compound with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic is crucial for its primary application as an internal standard in analytical chemistry.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | 2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]acetic acid |
| Synonyms | (Benzhydrylthio)acetic Acid-d10, Benzhydrylsulfanyl-acetic Acid-d10 |
| CAS Number | 1216659-66-3 |
| Molecular Formula | C₁₅H₄D₁₀O₂S[1] |
| Molecular Weight | 268.40 g/mol [1] |
Table 2: Physicochemical Data
| Property | 2-[(Diphenylmethyl)thio]acetic Acid-d10 | 2-[(Diphenylmethyl)thio]acetic Acid (non-deuterated) |
| Appearance | White to off-white powder | White or light yellow crystal powder |
| Melting Point | Data not available | 122-130 °C |
| Boiling Point | Data not available | 344-346 °C |
| Solubility | Data not available | Soluble in ethanol, ethers, and ketones; insoluble in water |
Synthesis and Manufacturing
The synthesis of 2-[(Diphenylmethyl)thio]acetic Acid-d10 involves the preparation of a deuterated precursor, typically diphenylmethanol-d10, followed by reaction with thioglycolic acid or a derivative thereof. While specific, detailed protocols for the deuterated compound are proprietary, the general synthetic pathway can be inferred from the well-established synthesis of the non-deuterated analog.
A common route for the synthesis of the non-deuterated compound, 2-[(Diphenylmethyl)thio]acetic acid, starts from diphenylmethanol (also known as benzhydrol). This starting material is reacted with thiourea in the presence of a strong acid like hydrobromic acid to form a (diphenylmethyl)thiouronium hydrobromide salt. This intermediate is then hydrolyzed under basic conditions and subsequently reacted with chloroacetic acid. Acidification of the reaction mixture yields the final product. An alternative, more direct method involves the S-alkylation of thioglycolic acid with diphenylmethanol in a strong acid.
To produce the d10 analog, a deuterated starting material, such as diphenylmethanol-d10, would be used. Diphenylmethanol-d10 can be synthesized via a Grignard reaction between a deuterated Grignard reagent (e.g., phenyl-d5-magnesium bromide) and a deuterated aldehyde (e.g., benzaldehyde-d5) or by the reduction of benzophenone-d10.
Analytical Applications
The primary and most significant application of 2-[(Diphenylmethyl)thio]acetic Acid-d10 is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.
In quantitative analytical methods, an internal standard is a compound that is added in a known amount to the unknown sample and to the calibration standards. The internal standard should be chemically similar to the analyte but distinguishable by the detector. A deuterated standard like 2-[(Diphenylmethyl)thio]acetic Acid-d10 is an ideal internal standard because its chemical and physical properties (e.g., solubility, extraction recovery, and chromatographic retention time) are nearly identical to the non-deuterated analyte. However, due to its higher mass, it can be easily distinguished by a mass spectrometer.
The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement in the mass spectrometer), thereby significantly improving the accuracy, precision, and robustness of the analytical method.
Experimental Protocol: Use as an Internal Standard in LC-MS
While a specific published method for this exact analyte and standard is not available, a general protocol for its use as an internal standard in a quantitative LC-MS assay would follow these steps:
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Preparation of Stock Solutions: Prepare a stock solution of the non-deuterated analyte and a separate stock solution of 2-[(Diphenylmethyl)thio]acetic Acid-d10 in a suitable organic solvent (e.g., methanol or acetonitrile).
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Preparation of Calibration Standards: Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution. To each calibration standard, add a constant, known amount of the 2-[(Diphenylmethyl)thio]acetic Acid-d10 internal standard stock solution.
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Sample Preparation: To the unknown samples, add the same constant, known amount of the 2-[(Diphenylmethyl)thio]acetic Acid-d10 internal standard stock solution. Process the samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
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LC-MS Analysis: Analyze the prepared calibration standards and unknown samples by LC-MS. The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of both the analyte and the deuterated internal standard.
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Quantification: For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve using their measured peak area ratios.
Biological Activity and Signaling Pathways
There is no evidence in the scientific literature to suggest that 2-[(Diphenylmethyl)thio]acetic Acid-d10 has any specific biological activity or is involved in any signaling pathways. Its intended use is as an analytical standard, and as such, it is typically used in vitro at very low concentrations. Deuteration is a common strategy to create stable isotope-labeled standards and is not generally intended to alter the biological activity of the parent molecule, although in some cases, deuteration at specific sites can influence metabolic pathways (the kinetic isotope effect). However, for a compound like this, used as an internal standard, its biological effects are not a primary consideration.
Safety and Handling
2-[(Diphenylmethyl)thio]acetic Acid-d10 should be handled in a laboratory setting by trained professionals. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-[(Diphenylmethyl)thio]acetic Acid-d10 is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers and scientists in the field of analytical chemistry. Its primary application as an internal standard in LC-MS and GC-MS assays allows for highly accurate and precise quantification of its non-deuterated analog. This technical guide has provided a summary of its chemical properties, an overview of its synthesis, and a detailed description of its application in modern analytical workflows. The use of such deuterated standards is a cornerstone of reliable quantitative analysis in drug development and various other scientific disciplines.
